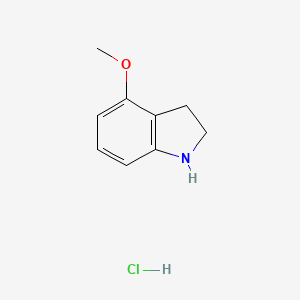

4-Methoxyindoline hydrochloride

CAS No.: 90609-70-4

Cat. No.: VC3047680

Molecular Formula: C9H12ClNO

Molecular Weight: 185.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90609-70-4 |

|---|---|

| Molecular Formula | C9H12ClNO |

| Molecular Weight | 185.65 g/mol |

| IUPAC Name | 4-methoxy-2,3-dihydro-1H-indole;hydrochloride |

| Standard InChI | InChI=1S/C9H11NO.ClH/c1-11-9-4-2-3-8-7(9)5-6-10-8;/h2-4,10H,5-6H2,1H3;1H |

| Standard InChI Key | GCXLPTAZQUESGK-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC2=C1CCN2.Cl |

| Canonical SMILES | COC1=CC=CC2=C1CCN2.Cl |

Introduction

Chemical Structure and Basic Properties

4-Methoxyindoline hydrochloride features an indoline scaffold (a fused benzene and pyrrolidine ring system) with a methoxy group (-OCH3) at the 4-position. The compound exists as a hydrochloride salt, which enhances its stability and water solubility compared to the free base form. Its molecular formula is C9H12ClNO with a molecular weight of 185.65 g/mol.

The structure of 4-Methoxyindoline hydrochloride differentiates it from related compounds like 4-Methoxyindole, primarily through the saturation of the pyrrole ring portion, which significantly alters its reactivity and physical properties. The hydrochloride salt formation further modifies these properties, particularly affecting solubility and stability profiles.

Physical and Chemical Properties

The physical and chemical properties of 4-Methoxyindoline hydrochloride determine its behavior in various chemical reactions and biological systems. While examining the specific properties directly from reliable sources, we can establish the following characteristics:

| Property | 4-Methoxyindoline Hydrochloride |

|---|---|

| Molecular Formula | C9H12ClNO |

| Molecular Weight | 185.65 g/mol |

| IUPAC Name | 4-methoxy-2,3-dihydro-1H-indole;hydrochloride |

| Physical State | Crystalline solid |

| Solubility | Enhanced water solubility due to salt formation |

| Storage Conditions | Recommended storage in a dark place, under inert atmosphere at room temperature |

| InChI Key | GCXLPTAZQUESGK-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC2=C1CCN2.Cl |

The methoxy group at the 4-position creates distinctive electronic effects that influence the compound's reactivity patterns, particularly in electrophilic aromatic substitution reactions, where it serves as an activating and ortho/para-directing group.

Synthesis Methodologies

The synthesis of 4-Methoxyindoline hydrochloride typically involves multiple steps, beginning with the preparation of the related compound 4-Methoxyindole followed by reduction and salt formation.

Precursor Synthesis

The synthesis of the precursor 4-Methoxyindole can be achieved through several routes. One established method involves:

-

Preparation of a zinc suspension in dilute hydrochloric acid (0.5N HCl), stirred at room temperature

-

Addition of the zinc to a solution of the appropriate precursor in acetic acid

-

Careful temperature control (20-30°C) during the reaction using an ice bath

-

Filtration of the reaction mixture and extraction with ethyl acetate

-

Washing with sodium bicarbonate and sodium chloride solutions

-

Drying over magnesium sulfate and solvent evaporation

-

Purification by silica gel chromatography using a cyclohexane/ethyl acetate gradient

Conversion to 4-Methoxyindoline Hydrochloride

The conversion of 4-Methoxyindole to 4-Methoxyindoline hydrochloride involves:

-

Reduction of the double bond in the pyrrole ring of 4-Methoxyindole, typically using reducing agents such as sodium cyanoborohydride in acetic acid

-

Formation of the hydrochloride salt by treating the resulting 4-Methoxyindoline free base with anhydrous hydrogen chloride in an appropriate solvent such as diethyl ether or ethanol

-

Isolation and purification of the final product through recrystallization

Alternative approaches to methoxy-substituted indoles, which could potentially be adapted for 4-Methoxyindoline synthesis, include Bischler rearrangement and modified Bischler indole synthesis methods . These methodologies have been used to generate various activated indoles bearing methoxy groups at different positions.

Chemical Reactivity Profile

The reactivity of 4-Methoxyindoline hydrochloride is determined by its structural components, particularly the indoline core and the electron-donating methoxy substituent at the 4-position.

Key Reaction Types

Several reaction types are characteristic of 4-Methoxyindoline hydrochloride:

-

Deprotonation Reactions: The nitrogen in the indoline ring can be deprotonated under basic conditions, allowing for subsequent functionalization at this position. The hydrochloride salt would typically need to be neutralized before such reactions.

-

Electrophilic Aromatic Substitution: The benzene portion of the indoline structure can undergo various electrophilic aromatic substitution reactions. The methoxy group at the 4-position activates the ring toward these reactions and directs incoming substituents.

-

Oxidation Reactions: The saturated pyrrole portion of the indoline structure can be oxidized to form the corresponding indole derivative, 4-Methoxyindole.

-

N-Functionalization: After neutralization of the hydrochloride salt, the secondary amine of the indoline can participate in various N-alkylation and N-acylation reactions.

-

Reactions Involving the Methoxy Group: The methoxy group can undergo O-demethylation under appropriate conditions to yield the corresponding hydroxy derivative.

Reaction Mechanisms

The reaction mechanisms involving 4-Methoxyindoline hydrochloride often begin with the neutralization of the hydrochloride salt to liberate the free amine, which can then participate in various transformations. The electron-donating properties of the methoxy group enhance the nucleophilicity of certain positions on the aromatic ring, influencing regioselectivity in reactions like electrophilic aromatic substitution.

Biological Properties and Activities

While specific biological data for 4-Methoxyindoline hydrochloride from the search results is limited, the compound belongs to a class of structures with documented biological relevance.

Structure-Activity Relationships

The relationship between the structure of 4-Methoxyindoline hydrochloride and its biological activities provides valuable insights for medicinal chemistry and drug development.

Key Structural Features

Several structural features of 4-Methoxyindoline hydrochloride influence its biological properties:

-

The Indoline Core: Provides a rigid scaffold that can interact with various biological targets and is found in numerous bioactive compounds.

-

The Methoxy Group at Position 4: Affects the electron density distribution of the aromatic system, potentially influencing binding to biological targets. The methoxy group also modifies the compound's lipophilicity and hydrogen-bonding capabilities.

-

The Secondary Amine: Represents a site for hydrogen bonding and potential interactions with biological receptors and enzymes.

-

The Hydrochloride Salt Form: Improves water solubility, potentially enhancing bioavailability in biological systems compared to the free base.

Comparison with Structurally Related Compounds

Comparing 4-Methoxyindoline hydrochloride with structurally related compounds helps to understand its unique properties and potential applications.

| Compound | Structural Difference | Impact on Properties and Activity |

|---|---|---|

| 4-Methoxyindole | Contains an unsaturated pyrrole ring | More aromatic character; different reactivity pattern; potentially different biological target interactions |

| 5-Methoxyindoline | Methoxy group at position 5 instead of 4 | Altered electronic distribution; different regioselectivity in reactions; potentially modified biological activity |

| Indoline (unsubstituted) | Lacks the methoxy group | Reduced electron density in the aromatic ring; decreased activation toward electrophilic substitution; different physicochemical properties |

| 4-Hydroxyindoline | Contains hydroxyl instead of methoxy at position 4 | Increased hydrogen-bonding capability; altered solubility; potentially different biological interactions |

The position and nature of substituents on the indoline core significantly influence the compound's chemical reactivity, physical properties, and biological activities. The 4-methoxy substitution pattern in 4-Methoxyindoline hydrochloride creates a unique electronic environment that distinguishes it from other substitution patterns.

Analytical Characterization

Proper analytical characterization of 4-Methoxyindoline hydrochloride is essential for confirming its identity, purity, and structural features.

Spectroscopic Data

Various spectroscopic techniques provide valuable information about the structure and properties of 4-Methoxyindoline hydrochloride:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would show characteristic signals for the methoxy protons (typically around 3.7-3.9 ppm), the indoline ring protons, and the N-H proton. 13C NMR would reveal the carbon framework including the distinctive methoxy carbon.

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the N-H stretching, C-O-C stretching of the methoxy group, and aromatic C=C stretching.

-

Mass Spectrometry: Would typically show the molecular ion peak corresponding to the free base (M-HCl)+ and fragmentation patterns characteristic of methoxy-substituted indolines.

Chromatographic Analysis

Chromatographic techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are valuable for assessing the purity of 4-Methoxyindoline hydrochloride and monitoring reactions involving this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume